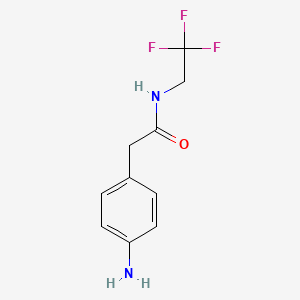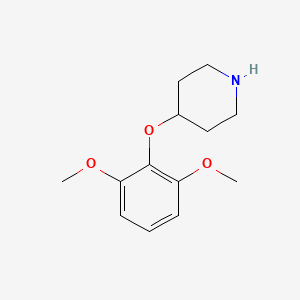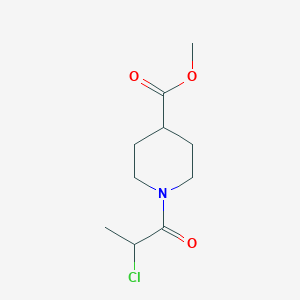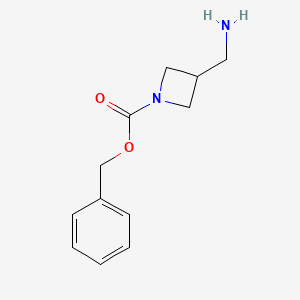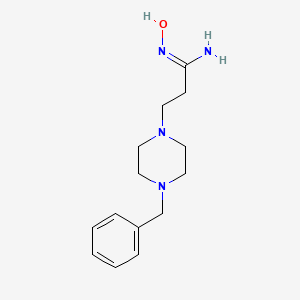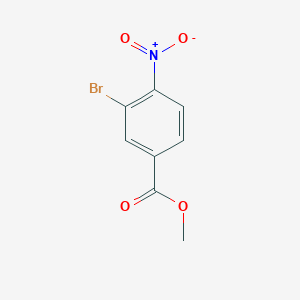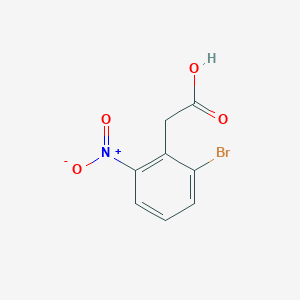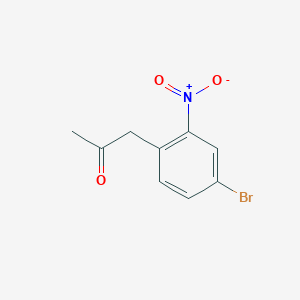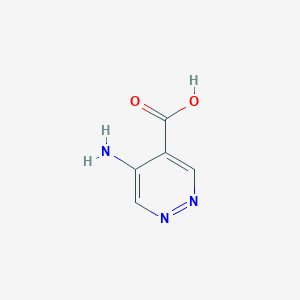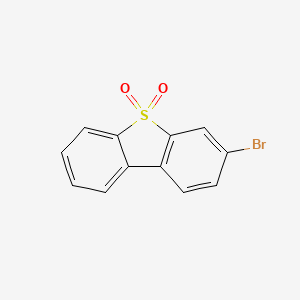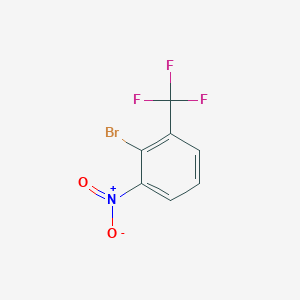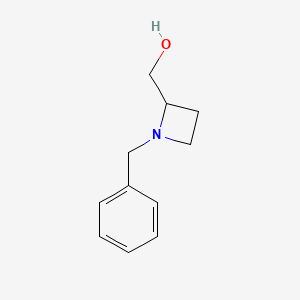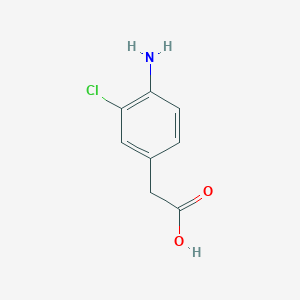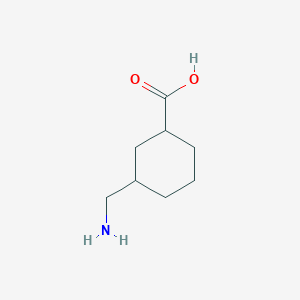
3-(Aminomethyl)cyclohexanecarboxylic acid
概要
説明
3-(Aminomethyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C8H15NO2. It is a derivative of cyclohexane, featuring an aminomethyl group and a carboxylic acid group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
生化学分析
Biochemical Properties
3-(Aminomethyl)cyclohexanecarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptide analogs and other bioactive molecules. It interacts with various enzymes and proteins, such as arginine vasopressin and its analogs. The compound’s cyclohexane ring, which exists in a chair conformation, allows it to occupy specific positions in enzyme active sites, facilitating or inhibiting biochemical reactions . The carboxylate and ammonium groups in this compound enable it to form zwitterionic structures, which are crucial for its interaction with biomolecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of certain proteins and enzymes within cells. For instance, the compound can modulate the activity of enzymes involved in the synthesis of bioactive peptides, thereby impacting cellular signaling and metabolic pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it can inhibit the activity of enzymes involved in the degradation of bioactive peptides, thereby prolonging their effects . Additionally, this compound can induce changes in gene expression by binding to transcription factors and other regulatory proteins, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the stability and function of bioactive peptides, leading to beneficial effects on cellular signaling and metabolism . At high doses, this compound can exhibit toxic or adverse effects, including disruption of cellular function and induction of oxidative stress . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. The compound can be metabolized by enzymes such as amino acid oxidases and transaminases, leading to the production of metabolites that participate in cellular processes . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . The transport and distribution of this compound are essential for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within cells. The compound can localize to the cytoplasm, nucleus, or other subcellular structures, where it interacts with biomolecules to modulate cellular function . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
3-(Aminomethyl)cyclohexanecarboxylic acid can be synthesized through the catalytic hydrogenation of the corresponding aromatic or cyclohexene derivatives. The process involves the use of catalysts from the platinum group, such as platinum or palladium, under hydrogen gas at elevated pressures and temperatures. The hydrogenation reaction converts the aromatic ring into a cyclohexane ring while introducing the aminomethyl and carboxylic acid groups .
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the hydrogenation of the sodium salts of aminobenzoic acids in the presence of Raney nickel as a catalyst. The reaction is carried out at pressures of 100-150 atm and temperatures of 130-160°C. The resulting product is then purified through recrystallization or other separation techniques .
化学反応の分析
Types of Reactions
3-(Aminomethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(Aminomethyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-(Aminomethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. In medical applications, it acts as an antifibrinolytic agent by inhibiting the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This action helps in reducing bleeding and stabilizing blood clots .
類似化合物との比較
Similar Compounds
4-(Aminomethyl)cyclohexanecarboxylic acid: Another derivative of cyclohexane with similar functional groups.
Tranexamic acid: A well-known antifibrinolytic agent with a similar structure and mechanism of action.
Uniqueness
3-(Aminomethyl)cyclohexanecarboxylic acid is unique due to its specific position of the aminomethyl group on the cyclohexane ring, which can influence its reactivity and interaction with biological targets. Its distinct structure allows for unique applications and properties compared to other similar compounds .
特性
IUPAC Name |
3-(aminomethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRQHZCLXXBANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269221 | |
| Record name | 3-(Aminomethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-78-1 | |
| Record name | 3-(Aminomethyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2611-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Aminomethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


